(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate
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Overview
Description
2’-Tosyloxy-dihydropleuromutilin is a chemical compound with the molecular formula C29H42O7S and a molecular weight of 534.7 g/mol . It is a derivative of pleuromutilin, a diterpene antibiotic originally isolated from the fungus Clitopilus passeckerianus.
Preparation Methods
The synthesis of 2’-Tosyloxy-dihydropleuromutilin typically involves the tosylation of dihydropleuromutilin. The reaction is carried out by treating dihydropleuromutilin with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
2’-Tosyloxy-dihydropleuromutilin undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to remove the tosyl group, regenerating the hydroxyl group.
Oxidation Reactions: Oxidation can occur at different positions of the molecule, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2’-Tosyloxy-dihydropleuromutilin has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2’-Tosyloxy-dihydropleuromutilin is similar to that of pleuromutilin antibiotics. It inhibits bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the ribosome. This binding interferes with the proper positioning of the tRNA and the formation of peptide bonds, ultimately inhibiting bacterial growth . The molecular targets involved include the ribosomal RNA and specific ribosomal proteins .
Comparison with Similar Compounds
2’-Tosyloxy-dihydropleuromutilin can be compared with other pleuromutilin derivatives such as tiamulin, valnemulin, and lefamulin. These compounds share a similar core structure but differ in their side chains and functional groups, which influence their antibacterial activity and pharmacokinetic properties . The uniqueness of 2’-Tosyloxy-dihydropleuromutilin lies in its tosyl group, which enhances its reactivity and allows for the synthesis of a wide range of derivatives .
Similar compounds include:
Tiamulin: A pleuromutilin derivative used as a veterinary antibiotic.
Valnemulin: Another veterinary antibiotic with a similar mechanism of action.
Lefamulin: A pleuromutilin derivative approved for human use to treat community-acquired bacterial pneumonia.
Properties
IUPAC Name |
(4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-methylphenyl)sulfonyloxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O7S/c1-7-27(5)16-23(36-24(31)17-35-37(33,34)21-10-8-18(2)9-11-21)28(6)19(3)12-14-29(20(4)26(27)32)15-13-22(30)25(28)29/h8-11,19-20,23,25-26,32H,7,12-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYWPLUTWPBBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)COS(=O)(=O)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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